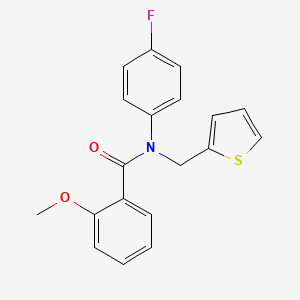![molecular formula C28H27N5O2 B11341387 9-(2,3-dimethylphenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B11341387.png)
9-(2,3-dimethylphenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2,3-dimethylphenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic compound with a unique structure that combines multiple aromatic rings and heterocyclic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,3-dimethylphenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to improve scalability .
Chemical Reactions Analysis
Types of Reactions
9-(2,3-dimethylphenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce halogens or other functional groups onto the aromatic rings .
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis .
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore. Its complex structure could interact with biological targets in unique ways, making it a candidate for drug development .
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential. For example, modifications to the structure could yield compounds with anti-cancer or anti-inflammatory properties .
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure might also make it useful in the design of novel catalysts .
Mechanism of Action
The mechanism of action of 9-(2,3-dimethylphenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione involves its interaction with molecular targets through various pathways. For instance, it might bind to specific enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways involved would depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine derivatives and naphthalene-containing molecules. Examples include:
- 9-(2-phenylethenyl)anthracene
- Pyrano[2,3-d]pyrimidine-2,4-dione derivatives
Uniqueness
Its ability to undergo a wide range of chemical reactions and its potential as a pharmacophore make it a compound of significant interest .
Properties
Molecular Formula |
C28H27N5O2 |
|---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
9-(2,3-dimethylphenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C28H27N5O2/c1-18-9-6-14-23(19(18)2)31-15-8-16-32-24-25(29-27(31)32)30(3)28(35)33(26(24)34)17-21-12-7-11-20-10-4-5-13-22(20)21/h4-7,9-14H,8,15-17H2,1-3H3 |
InChI Key |
KQRGLBYTDMFJDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC6=CC=CC=C65)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11341309.png)

![[4-(2-Fluorophenyl)piperazin-1-yl]{1-[(4-methylbenzyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B11341323.png)
![1-[(4-methylbenzyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B11341331.png)
![N-(3-acetylphenyl)-1-[(3-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11341335.png)
![N-(2-methoxyphenyl)-2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetamide](/img/structure/B11341338.png)
![1-(4-{4-[(4-Chlorophenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}piperazin-1-yl)butan-1-one](/img/structure/B11341345.png)
![5-fluoro-2-[(4-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B11341360.png)
![N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11341363.png)
![N-[4-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide](/img/structure/B11341367.png)

![1-(5-chloro-2-methoxyphenyl)-4-[1-(4-methoxybenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11341369.png)

![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11341373.png)
